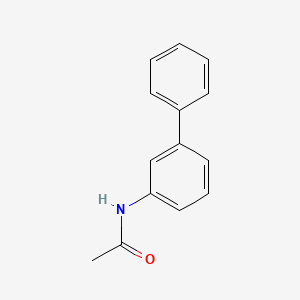

3-Acetamidobiphenyl

Beschreibung

3-Acetamidobiphenyl (3-AABP) is a substituted aromatic amine characterized by a biphenyl backbone with an acetamido (-NHCOCH₃) functional group at the 3-position. It is structurally related to carcinogenic aromatic amines such as 3-aminobiphenyl (3-ABP) but differs in the presence of the acetylated amino group. This modification significantly alters its metabolic fate and reactivity. Studies using rat liver microsomal preparations demonstrate that 3-AABP undergoes hepatic oxidation, primarily yielding 3-acetamido-6-hydroxybiphenyl as its major metabolite .

Eigenschaften

CAS-Nummer |

2113-54-4 |

|---|---|

Molekularformel |

C14H13NO |

Molekulargewicht |

211.26 g/mol |

IUPAC-Name |

N-(3-phenylphenyl)acetamide |

InChI |

InChI=1S/C14H13NO/c1-11(16)15-14-9-5-8-13(10-14)12-6-3-2-4-7-12/h2-10H,1H3,(H,15,16) |

InChI-Schlüssel |

IRMSAKOLFSBQJH-UHFFFAOYSA-N |

SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

Kanonische SMILES |

CC(=O)NC1=CC=CC(=C1)C2=CC=CC=C2 |

Andere CAS-Nummern |

2113-54-4 |

Synonyme |

3-acetamidobiphenyl |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Metabolic Differences

3-Acetamidobiphenyl vs. 3-Aminobiphenyl (3-ABP)

- Structural Contrast : The acetamido group in 3-AABP replaces the primary amine (-NH₂) in 3-ABP. This substitution reduces the compound’s basicity and alters its electronic properties, influencing metabolic pathways.

- Metabolic Pathways: 3-AABP: Predominantly hydroxylated at the 6-position to form 3-acetamido-6-hydroxybiphenyl. No significant formation of reactive intermediates (e.g., hydroxylamines or nitroso derivatives) is observed . 3-ABP: Hydroxylated at 2- and 4-positions (ortho to the amino group), with minor 6-position activity.

Table 1: Metabolic Comparison of 3-AABP and 3-ABP

| Parameter | This compound (3-AABP) | 3-Aminobiphenyl (3-ABP) |

|---|---|---|

| Major Hydroxylation Site | 6-position | 2- and 4-positions |

| Reactive Metabolites | None detected | Hydroxylamine, Nitroso, Nitro |

| Enzymatic Pathway | Cytochrome P450-mediated oxidation | Mixed enzymatic/non-enzymatic |

Implications of Structural Modifications

The acetamido group in 3-AABP sterically and electronically hinders N-hydroxylation, a critical step in the activation of carcinogenic aromatic amines. In contrast, 3-ABP’s unmodified amino group facilitates N-oxidation, leading to reactive intermediates capable of forming DNA adducts .

Reactivity and Toxicity Considerations

- However, its 6-hydroxy metabolite may undergo further phase II conjugation (e.g., glucuronidation or sulfation), influencing excretion pathways.

- 3-ABP: The generation of nitroso derivatives is associated with covalent binding to cellular macromolecules, a hallmark of carcinogenicity observed in other aromatic amines like 4-aminobiphenyl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.